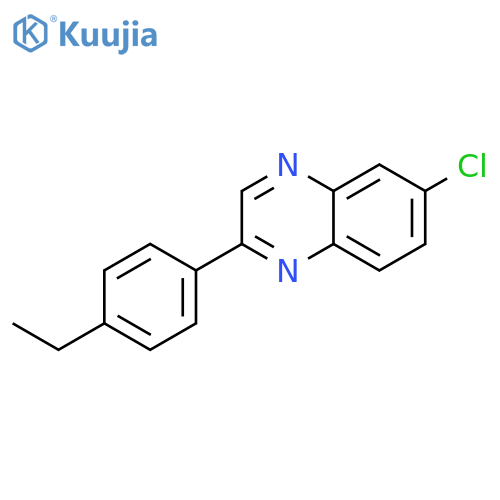

Cas no 1391118-25-4 (6-Chloro-2-(4-ethylphenyl)quinoxaline)

1391118-25-4 structure

商品名:6-Chloro-2-(4-ethylphenyl)quinoxaline

6-Chloro-2-(4-ethylphenyl)quinoxaline 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-(4-ethylphenyl)quinoxaline

- 1391118-25-4

-

- インチ: InChI=1S/C16H13ClN2/c1-2-11-3-5-12(6-4-11)16-10-18-15-9-13(17)7-8-14(15)19-16/h3-10H,2H2,1H3

- InChIKey: YNHBWUUWOQSNBZ-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl

計算された属性

- せいみつぶんしりょう: 268.0767261g/mol

- どういたいしつりょう: 268.0767261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 25.8Ų

6-Chloro-2-(4-ethylphenyl)quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM141907-1g |

6-chloro-2-(4-ethylphenyl)quinoxaline |

1391118-25-4 | 95% | 1g |

$673 | 2021-08-05 | |

| Chemenu | CM141907-1g |

6-chloro-2-(4-ethylphenyl)quinoxaline |

1391118-25-4 | 95% | 1g |

$*** | 2023-03-30 |

6-Chloro-2-(4-ethylphenyl)quinoxaline 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Ping Tong Food Funct., 2020,11, 628-639

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1391118-25-4 (6-Chloro-2-(4-ethylphenyl)quinoxaline) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量